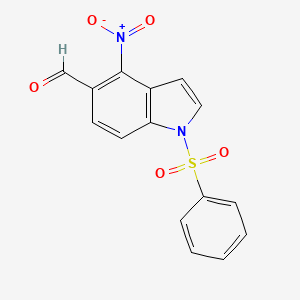

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde

CAS No.: 827607-94-3

Cat. No.: VC18712871

Molecular Formula: C15H10N2O5S

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827607-94-3 |

|---|---|

| Molecular Formula | C15H10N2O5S |

| Molecular Weight | 330.3 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-4-nitroindole-5-carbaldehyde |

| Standard InChI | InChI=1S/C15H10N2O5S/c18-10-11-6-7-14-13(15(11)17(19)20)8-9-16(14)23(21,22)12-4-2-1-3-5-12/h1-10H |

| Standard InChI Key | YIAOBVBZZZBTSX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3[N+](=O)[O-])C=O |

Introduction

Overview

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde (CAS: 827607-94-3) is a structurally complex heterocyclic compound featuring an indole core modified with a benzenesulfonyl group at the N1 position, a nitro group at the C4 position, and a carbaldehyde moiety at the C5 position. This compound has garnered significant attention in medicinal chemistry and organic synthesis due to its utility as a key intermediate in the development of histone deacetylase (HDAC) inhibitors and other bioactive molecules .

Structural and Physicochemical Properties

Molecular Characteristics

The molecular formula of 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde is C₁₅H₁₀N₂O₅S, with a molecular weight of 330.3 g/mol . The compound’s structure combines an indole scaffold with electron-withdrawing groups (nitro and sulfonyl) and a reactive aldehyde, enabling diverse chemical transformations.

Table 1: Key Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1700–1650 cm⁻¹ (C=O stretch), 1550–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches), and 1350–1150 cm⁻¹ (S=O stretches) confirm functional groups .

-

NMR: ¹H-NMR signals include δ 10.1 ppm (aldehyde proton), δ 8.5–7.2 ppm (aromatic protons), and δ 3.8–3.5 ppm (sulfonyl-linked protons) .

Synthesis and Derivatives

Synthetic Routes

The synthesis of 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde typically involves multi-step protocols:

-

Indole Functionalization:

-

Purification:

Table 2: Representative Synthetic Yields

| Step | Yield (%) | Conditions | Source |

|---|---|---|---|

| Nitration | 70–80 | HNO₃, H₂SO₄, 0–5°C | |

| Sulfonylation | 60–75 | Benzenesulfonyl chloride, KOH, RT |

Structural Analogues

Modifications to the core structure have been explored to optimize bioactivity:

-

N1-Substituents: Replacement of benzenesulfonyl with 4-methoxybenzenesulfonyl enhances HDAC inhibition .

-

C5-Modifications: Conversion of the aldehyde to a hydroxamic acid yields potent HDAC inhibitors (e.g., compound 8 in ).

Biological and Pharmacological Applications

HDAC Inhibition

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde serves as a precursor to HDAC inhibitors, which exhibit antitumor activity. For example:

-

Compound 8 (derived from this aldehyde) showed IC₅₀ values of 12.3 nM (HDAC1), 4.0 nM (HDAC2), and 1.0 nM (HDAC6) .

-

In vivo studies demonstrated 60–70% tumor growth inhibition in A549 lung cancer xenografts at 50 mg/kg .

Table 3: Antiproliferative Activity of Derivatives

Mechanism of Action

-

HDAC Isoform Selectivity: The benzenesulfonyl group enhances binding to HDAC6’s hydrophobic pocket, while the nitro group stabilizes enzyme-inhibitor interactions .

-

Pro-drug Activation: Intracellular reduction of the nitro group generates reactive intermediates that synergize with HDAC inhibition .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is critical in synthesizing:

-

Anticancer Agents: HDAC inhibitors (e.g., panobinostat analogues) .

-

Antivirals: Indole-based protease inhibitors for HCV and HIV .

Chemical Biology Probes

-

Used to study HDAC-dependent epigenetic regulation in cancer models .

-

Tagged with fluorescent groups (e.g., FITC) for cellular imaging .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume